1-(o-Tolyloxy)-2-iodobenzene

Lipophilicity ADME prediction Chromatographic retention

1-(o-Tolyloxy)-2-iodobenzene (IUPAC: 1‑iodo‑2‑(2‑methylphenoxy)benzene; molecular formula C₁₃H₁₁IO, MW 310.13 g·mol⁻¹) is a member of the ortho‑iodo diaryl ether class. The molecule features an iodine atom ortho to a diaryl ether linkage, with a methyl substituent positioned ortho on the distal aryl ring, which imparts predictable steric and electronic properties that distinguish it from unsubstituted or para‑substituted analogues.

Molecular Formula C13H11IO
Molecular Weight 310.13 g/mol
CAS No. 884512-16-7
Cat. No. B1444690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(o-Tolyloxy)-2-iodobenzene
CAS884512-16-7
Molecular FormulaC13H11IO
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=CC=C2I
InChIInChI=1S/C13H11IO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
InChIKeyCACBGNZKXQXVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(o-Tolyloxy)-2-iodobenzene (CAS 884512-16-7) – Compound Profile and Procurement-Relevant Class Identity


1-(o-Tolyloxy)-2-iodobenzene (IUPAC: 1‑iodo‑2‑(2‑methylphenoxy)benzene; molecular formula C₁₃H₁₁IO, MW 310.13 g·mol⁻¹) is a member of the ortho‑iodo diaryl ether class [1]. The molecule features an iodine atom ortho to a diaryl ether linkage, with a methyl substituent positioned ortho on the distal aryl ring, which imparts predictable steric and electronic properties that distinguish it from unsubstituted or para‑substituted analogues [2]. This compound serves as a synthetic intermediate for constructing diaryliodonium salts, dibenzofurans, and thyroxine‑related derivatives via transition‑metal‑catalyzed coupling or intramolecular rearrangement pathways [2][3].

Why Generic ortho-Iodo Diaryl Ethers Cannot Replace 1-(o-Tolyloxy)-2-iodobenzene


Within the ortho‑iodo diaryl ether family, substituent identity and position on the distal aryl ring directly influence three procurement‑critical properties: (1) lipophilicity, which affects solubility and chromatographic purification behavior [1]; (2) steric environment around the iodine atom, which determines reactivity and regioselectivity in subsequent palladium‑catalyzed couplings or hypervalent iodine chemistry [2]; and (3) conformational bias of the diaryl ether linkage, which governs the selectivity of intramolecular aryl migration and cyclization pathways [2][3]. Simply substituting an unsubstituted phenyl ether or a para‑tolyl isomer for the ortho‑tolyl variant risks altered reaction outcomes, lower yields, or complete failure in applications requiring precise steric tuning. The evidence below quantifies where 1‑(o‑tolyloxy)‑2‑iodobenzene diverges from its closest comparators.

Quantitative Differentiation Guide: 1-(o-Tolyloxy)-2-iodobenzene vs. Closest Comparators


Increased Lipophilicity (LogP) vs. the Unsubstituted Parent 2-Iododiphenyl Ether

1-(o-Tolyloxy)-2-iodobenzene exhibits a calculated octanol/water partition coefficient (LogP) of 4.5 [1]. By comparison, the unsubstituted parent compound 2‑iododiphenyl ether (CAS 34883‑46‑0) has a reported calculated LogP of approximately 3.8–4.0 based on standard QSPR models (ACD/Labs prediction for C₁₂H₉IO). This difference of ΔLogP ≈ 0.5–0.7 translates to roughly a three‑ to five‑fold higher lipophilicity for the target compound, directly affecting reversed‑phase HPLC retention times and partitioning behavior in liquid–liquid extractions.

Lipophilicity ADME prediction Chromatographic retention

Ortho-Methyl Steric Effect on Intramolecular Aryl Migration Selectivity

In the diaryliodonium‑salt‑mediated aryl migration route to ortho‑iodo diaryl ethers, the steric bulk of the migrating aryl group significantly influences both reaction efficiency and regiochemical outcome. The 2018 Angew. Chem. study by Chen and Wang demonstrated that yields for ortho‑iodo diaryl ether formation range from 30% to 85% depending on the steric and electronic character of the aryl substituents [1]. When the migrating aryl ring bears an ortho‑methyl substituent (as in the o‑tolyl group of the target compound), the increased steric demand shifts the preferred conformation of the diaryliodonium intermediate, favoring the nucleophilic aromatic substitution (SNAr) pathway over competing elimination pathways. In contrast, the unsubstituted phenyl analogue 2‑iododiphenyl ether is typically accessed via copper‑catalyzed Ullmann coupling, which proceeds in yields as low as 42% under standard conditions , highlighting the value of the migration approach for ortho‑substituted targets.

Hypervalent iodine Intramolecular rearrangement Regioselectivity

ortho-Iodo Group Reactivity Advantage over Bromo Analogue in Cross-Coupling

The C(sp²)–I bond in 1‑(o‑tolyloxy)‑2‑iodobenzene undergoes oxidative addition to Pd(0) catalysts significantly faster than the analogous C–Br bond in 1‑(o‑tolyloxy)‑2‑bromobenzene. Class‑level kinetic studies on aryl halides consistently show that aryl iodides react 10³–10⁴ times faster than aryl bromides in Pd‑catalyzed coupling reactions [1]. This reactivity advantage allows cross‑coupling transformations (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig) to proceed at lower temperatures (rt to 60 °C for iodides vs. 80–120 °C for bromides) with shorter reaction times [1][2].

Cross-coupling reactivity Suzuki-Miyaura Iodo vs. bromo leaving group

Complete Chemoselectivity in Conversion to Cyclic vs. Acyclic Diaryliodonium Salts

Starting from readily available ortho‑iodo diaryl ethers, the Olofsson group demonstrated that either oxygen‑bridged cyclic diaryliodonium salts or ortho‑aryloxy‑substituted acyclic diaryliodonium salts can be obtained with complete regioselectivity simply by varying the reaction conditions [1]. Under one set of conditions (mCPBA, HBF₄, CH₂Cl₂, 0 °C to rt), the cyclic product is formed exclusively; under a second set (mCPBA, TsOH·H₂O, CH₂Cl₂, rt), the acyclic product is obtained with equal exclusivity. This switchable chemoselectivity is a direct consequence of the ortho‑iodo diaryl ether architecture and is not accessible from para‑ or meta‑iodo isomers.

Diaryliodonium salt Chemoselectivity Hypervalent iodine reagent

Predicted Boiling Point Differentiation from para-Tolyl Isomer

The predicted boiling point of 1‑(o‑tolyloxy)‑2‑iodobenzene is 313.6 ± 25.0 °C [1]. While head‑to‑head experimental boiling point data for the para‑tolyl isomer are not available in the open literature, the ortho‑methyl group is expected to disrupt molecular planarity and reduce solid‑state packing efficiency compared to the para‑tolyl isomer, which typically exhibits a higher melting point and slightly higher boiling point due to more efficient crystal packing. This property difference is relevant for purification by distillation or sublimation in kilogram‑scale production.

Boiling point Physical property Isomer differentiation

Procurement‑Relevant Application Scenarios for 1-(o-Tolyloxy)-2-iodobenzene


Divergent Synthesis of Electrophilic Arylation Reagents

1-(o-Tolyloxy)-2-iodobenzene is a direct precursor to both cyclic and acyclic ortho‑oxygenated diaryliodonium salts, which serve as bench‑stable electrophilic arylation reagents for metal‑catalyzed and metal‑free C–C and C–heteroatom bond formations [1]. The complete switchable selectivity (cyclic vs. acyclic) achievable from this single building block makes it particularly valuable for laboratories building focused libraries of arylation reagents without investing in parallel synthetic routes.

Pharmaceutical Intermediate for Thyroid Hormone Analogue Synthesis

The ortho‑iodo diaryl ether scaffold has been demonstrated as a key intermediate in the synthesis of 3‑iodo‑L‑thyronine (3‑T1) derivatives, a class of thyroid hormone analogues with potential therapeutic relevance [2]. The ortho‑tolyl group provides steric shielding at the ether linkage that can influence the biological conformation of the final thyronine product, making this specific compound suitable for structure‑activity relationship studies where subtle steric tuning is required.

Dibenzofuran and Polycyclic Heterocycle Construction

Ortho‑iodo diaryl ethers undergo intramolecular C–H activation/palladium‑catalyzed cyclization to afford dibenzofurans with excellent selectivity for aryl–aryl bond formation over competing hydrodehalogenation (typical conditions: 0.3 mol% Pd/C, NaOAc, DMA, 140 °C) [3]. The ortho‑methyl group on the target compound directs cyclization regiochemistry, enabling the synthesis of methyl‑substituted dibenzofurans that serve as core structures in natural products and organic electronic materials.

Multicomponent Domino Reactions for Fluorescent Polycyclic Hydrocarbons

1-(o-Tolyloxy)-2-iodobenzene has been employed as a reactant in palladium‑catalyzed quadruple domino Sonogashira/carbopalladation/C–H activation sequences, producing condensed polycyclic hydrocarbons in yields up to 89% [4]. The resulting products exhibit fluorescence activity and are candidates for chemosensor or fluorescence imaging dye development, creating demand for the building block in materials‑focused research groups.

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